molecular formula C21H23N3O5S B2514824 Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 898515-94-1

Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No. B2514824
CAS RN: 898515-94-1
M. Wt: 429.49
InChI Key: KSLXAYZWJDSUEJ-UHFFFAOYSA-N
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Description

Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a compound that finds applications in various fields of chemical synthesis and biological research. The compound is related to research on the development of novel chemical reactions, synthesis of complex molecules, and exploration of biological activities. Here are detailed insights based on scientific research findings:

Catalytic Applications and Novel Synthesis Techniques

  • Auxiliary-Directed Palladium Catalysis : Research conducted by Pasunooti et al. (2015) demonstrated the use of isoxazole-3-carboxamide derivatives in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation. This technique facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The methodology emphasizes the utility of isoxazole derivatives as directing groups for C-H activation, showcasing the compound's role in advancing synthetic chemistry Pasunooti et al., 2015.

  • Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process, catalyzed by Fe(II), leads to the formation of isoxazole-4-carboxylic esters and amides under specific conditions. The study highlights the compound's involvement in novel isomerization reactions, contributing to the diversity of synthetic strategies for heterocyclic compounds Serebryannikova et al., 2019.

Biological and Medicinal Chemistry Research

  • Antiallergic Activity : Wade et al. (1983) explored the antiallergic potential of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, a class of compounds related to the chemical structure of interest. These compounds showed promising results in the rat passive cutaneous anaphylaxis (PCA) assay, indicating their potential as antiallergic agents. This research underscores the relevance of isoxazole and thiazole derivatives in the development of new therapeutic agents Wade et al., 1983.

  • Carbonic Anhydrase Inhibition : A study by Altug et al. (2017) synthesized benzenesulfonamide-containing isoxazole compounds with potent inhibitory activity against human carbonic anhydrase isoforms II and VII. These enzymes are targets for the treatment of various conditions, such as glaucoma and neuropathic pain. The research demonstrates the potential of isoxazole derivatives in the development of inhibitors for therapeutic applications Altug et al., 2017.

properties

IUPAC Name

2-methylpropyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-5-27-15-8-6-14(7-9-15)17-10-16(24-29-17)19(25)23-21-22-13(4)18(30-21)20(26)28-11-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXAYZWJDSUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate

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